(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one
Description
(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines a benzodioxole ring, a thiazole ring, and an aniline derivative
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O4S/c1-11-5-3-4-6-13(11)20-19-21-18(22)17(26-19)8-12-7-15-16(25-10-24-15)9-14(12)23-2/h3-9H,10H2,1-2H3,(H,20,21,22)/b17-8+ |
InChI Key |
MBEPMPPFJDELHD-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one typically involves the condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with 2-(2-methylanilino)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine bond in the thiazole ring can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
- (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one
- (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-fluoroanilino)-1,3-thiazol-4-one
Comparison: Compared to its analogs, (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one exhibits unique properties due to the presence of the methylanilino group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
